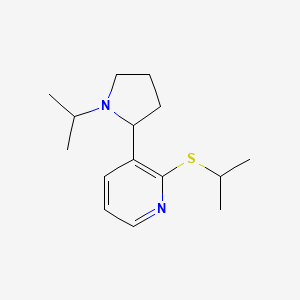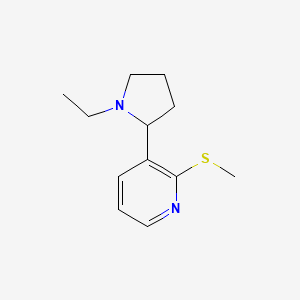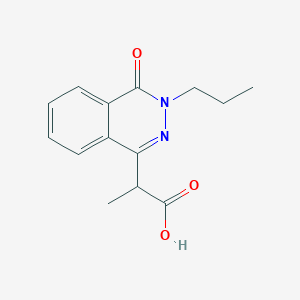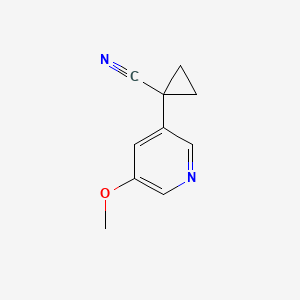
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the isopropyl groups: Isopropyl groups can be introduced via alkylation reactions using isopropyl halides.
Attachment of the pyridine ring: The pyridine ring can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridine ring or the sulfur atom, leading to various reduced forms.
Substitution: Substitution reactions might involve replacing the isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine could have several research applications:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)-2-(methylthio)pyridine
- 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
Comparison
Compared to its analogs, 3-(1-Isopropylpyrrolidin-2-yl)-2-(isopropylthio)pyridine might exhibit unique properties due to the presence of isopropyl groups, which could influence its reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C15H24N2S |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3-(1-propan-2-ylpyrrolidin-2-yl)-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C15H24N2S/c1-11(2)17-10-6-8-14(17)13-7-5-9-16-15(13)18-12(3)4/h5,7,9,11-12,14H,6,8,10H2,1-4H3 |
Clé InChI |
ITLOSWPSFIAXBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCC1C2=C(N=CC=C2)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















